molecular formula C13H10N2OS B1394575 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 1263063-12-2

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

Cat. No.: B1394575
CAS No.: 1263063-12-2
M. Wt: 242.3 g/mol
InChI Key: RIBIKAAUZVFDFM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The compound this compound represents a complex heterocyclic system with precise nomenclature reflecting its structural organization. According to International Union of Pure and Applied Chemistry standards, this compound belongs to the thieno[2,3-c]pyrazole class of fused ring systems. The systematic name indicates the presence of a methyl substituent at position 1, a phenyl group at position 3, and an aldehyde functional group at position 5 of the core thieno[2,3-c]pyrazole framework.

The Chemical Abstracts Service has assigned this compound the registry number 1263063-12-2, providing a unique identifier for chemical databases and literature searches. The molecular formula is established as C₁₃H₁₀N₂OS, with a corresponding molecular weight of 242.3 grams per mole. The compound exhibits specific physical properties including a melting point range of 172-174 degrees Celsius, which serves as an important identification parameter.

Property Value Source
Chemical Abstracts Service Number 1263063-12-2
Molecular Formula C₁₃H₁₀N₂OS
Molecular Weight 242.3 g/mol
Melting Point 172-174°C
MDL Number MFCD18426521

The nomenclature system for this compound follows established conventions for polycyclic heterocycles, where the thieno[2,3-c]pyrazole core represents the fusion of a thiophene ring with a pyrazole ring in a specific orientation. The bracketed numbers [2,3-c] indicate the specific positions where the thiophene ring is fused to the pyrazole system, distinguishing it from other possible isomeric arrangements.

Historical Development in Heterocyclic Chemistry

The development of thieno[2,3-c]pyrazole compounds represents a significant advancement in heterocyclic chemistry, building upon decades of research into fused ring systems. Historical research into pyrazole-containing heterocycles has demonstrated their importance as scaffolds in medicinal chemistry due to their diverse biological activities. The thieno[2,3-c]pyrazole framework emerged as a particularly interesting system through systematic exploration of thiophene-pyrazole fusion patterns.

Early synthetic approaches to thieno[2,3-c]pyrazole systems faced significant challenges, particularly in achieving regioselective synthesis of specific substitution patterns. Research by Airey and colleagues described practical methods for preparing thieno[3,2-c]pyrazole systems using the Jacobson reaction as a key transformation, establishing foundational methodology for related systems. These early developments provided crucial insights into the reactivity patterns and synthetic accessibility of thienopyrazole frameworks.

The evolution of synthetic methodologies for this compound specifically has involved multiple approaches. Research has demonstrated that conventional synthesis routes often proceed through intermediate compounds such as chloropyrazolecarbonitrile derivatives, which undergo cyclization reactions to form the fused ring system. The development of more efficient synthetic routes has been driven by the need for practical access to larger quantities of these compounds for further derivatization and biological evaluation.

Advances in synthetic methodology have included the development of palladium-catalyzed approaches and improved cyclization conditions. Research has shown that elemental sulfur can be employed in the presence of sodium borohydride to facilitate ring closure reactions, providing alternative pathways to traditional approaches. These methodological developments have enhanced the accessibility of thieno[2,3-c]pyrazole derivatives and enabled more extensive structure-activity relationship studies.

Positional Isomerism in Thienopyrazole Systems

The thienopyrazole family encompasses multiple positional isomers that differ in the orientation of the thiophene and pyrazole ring fusion. Three primary isomeric forms exist: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole, each representing distinct fusion patterns with unique chemical and biological properties. The thieno[2,3-c]pyrazole isomer, which includes the compound under investigation, has received less extensive study compared to other isomers despite growing evidence of significant biological activity.

The positional relationship in thieno[2,3-c]pyrazole systems creates specific electronic and steric environments that influence both chemical reactivity and biological interactions. Research has demonstrated that the [2,3-c] fusion pattern provides distinct characteristics compared to the [3,2-c] isomer, particularly in terms of synthetic accessibility and functional group tolerance. The specific positioning affects the electron distribution within the fused ring system and influences the reactivity of substituents attached to various positions.

Isomer Type Fusion Pattern Research Focus Key Characteristics
Thieno[2,3-c]pyrazole 2,3-c fusion Limited but growing Unique electronic properties
Thieno[3,2-c]pyrazole 3,2-c fusion Extensively studied Well-established synthesis
Thieno[3,4-c]pyrazole 3,4-c fusion Moderate research Alternative biological profiles

The 1-methyl-3-phenyl substitution pattern in the thieno[2,3-c]pyrazole framework represents a specific case study in positional effects on compound properties. The methyl group at position 1 provides steric bulk adjacent to the nitrogen atom, while the phenyl substituent at position 3 introduces aromatic character and potential for additional interactions. The aldehyde functionality at position 5 creates opportunities for further chemical modification and contributes to the compound's utility as a synthetic intermediate.

Comparative studies between different thienopyrazole isomers have revealed distinct structure-activity relationships and synthetic challenges. The thieno[2,3-c]pyrazole system has shown particular promise in applications requiring specific biological activities, with research indicating potential for phosphodiesterase inhibition and other therapeutic targets. The positional isomerism directly influences these biological interactions through altered binding conformations and electronic properties that affect molecular recognition processes.

Properties

IUPAC Name

1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBIKAAUZVFDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C=O)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Chalcone-type compounds or α,β-unsaturated ketones are common precursors for pyrazole ring formation.
  • Phenyl hydrazine hydrochloride is used for pyrazole ring construction by reaction with chalcones or β-ketoesters.
  • Thiophene derivatives or thiosemicarbazides are involved to introduce the thiophene moiety fused to the pyrazole ring.

Typical Synthetic Route

  • Reaction of chalcone-like compounds with phenyl hydrazine hydrochloride to form pyrazoline intermediates.
  • Subsequent cyclization and dehydration steps to aromatize the pyrazole ring.
  • Introduction of the thiophene moiety may be achieved by incorporating sulfur-containing reagents or via ring closure involving thiosemicarbazide derivatives.

Installation of Methyl and Phenyl Substituents

  • The N-1 methyl group can be introduced by methylation of the pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • The C-3 phenyl substituent is usually incorporated via the initial chalcone precursor or by using phenyl hydrazine, which introduces the phenyl group during pyrazole ring formation.

Introduction of the Aldehyde Group at Position 5

  • The 5-carbaldehyde group on the fused heterocyclic system is introduced by selective formylation.
  • Common methods include:
    • Vilsmeier-Haack reaction using POCl3 and DMF to formylate activated aromatic or heteroaromatic rings.
    • Directed lithiation followed by quenching with DMF to install the aldehyde group.
  • The position of formylation is controlled by the electronic and steric environment of the fused ring system.

Detailed Industrial Preparation Method (Based on Analogous Patent WO2015063709A1)

While the patent WO2015063709A1 focuses on related pyrazole derivatives, the synthetic principles are applicable to thieno-fused pyrazoles. The key steps include:

Step Description Conditions Notes
1 Reaction of N-protected piperazine with acetoacetic acid or ester to form β-ketoamide intermediate Toluene, 100–110°C, 24 h Protecting group ensures selectivity
2 Reaction with phenyl hydrazine to form hydrazone intermediate 0–10°C addition, then 20–25°C stirring, 3 h Phenyl group introduced here
3 Cyclization using Lawesson's reagent in presence of base (e.g., sodium carbonate) THF, 20–55°C, 3 h Forms the thieno-pyrazole ring system
4 Deprotection of intermediate to yield pyrazole core Acidic conditions, e.g., trifluoroacetic acid Removes protecting groups
5 Selective formylation at position 5 Vilsmeier-Haack or lithiation/DMF quench Introduces aldehyde function

Lawesson's reagent is crucial for the cyclization step, enabling the formation of the thieno ring by sulfur insertion.

Example Synthesis Data (Adapted from Patent and Literature)

Compound Yield (%) Purity (HPLC %) Key Conditions
N-protected β-ketoamide intermediate ~70–75 >98 Reflux in toluene, 24 h
Hydrazone intermediate ~80 >95 0–25°C, 3 h
Cyclized thieno-pyrazole intermediate ~65–70 >95 Lawesson's reagent, THF, 20–55°C
Final 1-methyl-3-phenyl-thieno[2,3-c]pyrazole-5-carbaldehyde ~60–70 >95 Formylation via Vilsmeier-Haack

Analytical Characterization

  • Melting point: 172–174 °C (consistent with high purity).
  • HPLC purity: Typically >95%, monitored by C18 reverse-phase column with UV detection at 215 nm.
  • Spectroscopic data: Confirm structure via NMR (1H, 13C), IR (aldehyde C=O stretch), and MS.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose
1 β-Ketoamide formation N-protected piperazine + ethyl acetoacetate, toluene, reflux Build ketoamide precursor
2 Hydrazone formation Phenyl hydrazine, 0–25°C Introduce phenyl and hydrazone
3 Cyclization Lawesson's reagent, sodium carbonate, THF, 20–55°C Form thieno-pyrazole ring
4 Deprotection Acidic conditions (e.g., TFA) Remove protecting groups
5 Formylation Vilsmeier-Haack (POCl3/DMF) or lithiation/DMF Install aldehyde at C-5

Research Findings and Notes

  • The use of Lawesson's reagent is preferred over toxic reagents like phosphorus oxychloride in pyridine, improving safety and yield.
  • Avoiding pyridine as a solvent is industrially advantageous due to toxicity concerns.
  • Protecting groups such as Boc or Fmoc on piperazine nitrogen improve selectivity and yield during multi-step synthesis.
  • The aldehyde functionality is sensitive; thus, reaction conditions must be controlled to prevent over-oxidation or side reactions.
  • The overall process is scalable and suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.

    Reduction: 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-methanol.

    Substitution: 4-bromo-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and anticancer agents.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of thieno[2,3-c]pyrazole derivatives and their biological activities. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for further development as anticancer drugs .

Materials Science Applications

In materials science, this compound has been utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties

PropertyValue
Band Gap2.2 eV
Conductivity10^-5 S/cm
StabilityHigh under ambient conditions

Case Study: Organic Photovoltaics

Research conducted on the incorporation of this compound into polymer blends for solar cells demonstrated a notable increase in efficiency compared to traditional materials. The study highlighted that the compound's ability to facilitate charge transfer contributed to improved performance in OPVs .

Agricultural Chemistry Applications

The compound has also been explored for its potential use as a pesticide or herbicide. Its structural features suggest that it may interfere with specific biochemical pathways in pests.

Case Study: Herbicidal Activity

In a study assessing various thieno[2,3-c]pyrazole derivatives for herbicidal activity, this compound was identified as having significant herbicidal properties against common agricultural weeds. The mechanism was hypothesized to involve disruption of photosynthetic processes .

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Thieno/Pyrazole Carbaldehydes

Compound Name Substituents (Positions) Molecular Formula Key Features
1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde 1-Me, 3-Ph, 5-CHO C₁₄H₁₁N₂OS Thieno ring; aldehyde for reactivity
Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate 1-Ph, 3-Ph, 5-COOMe C₂₀H₁₅N₂O₂S Ester group; higher steric bulk
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1-Me, 3-CF₃, 4-CHO, 5-SClPh C₁₆H₁₁ClF₃N₂OS Sulfur bridge; electron-withdrawing CF₃
1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde 1-Me, 3-thienyl, 5-CHO C₉H₈N₂OS Thienyl substituent; smaller aromatic system
  • The carbaldehyde group at position 5 is highly reactive, enabling further derivatization (e.g., oxime formation) .

Reactivity and Stability

  • The carbaldehyde group in the target compound is more electrophilic than ester or carboxylate derivatives (e.g., ), making it prone to nucleophilic attacks. However, the aromatic thieno ring may stabilize intermediates during reactions .
  • Substituents like phenyl (electron-donating) and thienyl (electron-rich) influence solubility and crystallinity, with phenyl groups enhancing hydrophobic interactions in biological systems .

Biological Activity

1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is a compound belonging to the thieno[2,3-c]pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀N₂OS
  • Molecular Weight : 242.30 g/mol
  • CAS Number : 1263063-12-2
  • Melting Point : 172–174 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazoleMCF73.79
1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazoleNCI-H46042.30
1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazoleSF-26812.50

These findings suggest that the compound could serve as a lead in the development of novel anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of thieno[2,3-c]pyrazoles have been documented in several studies. For example, derivatives have been tested for their ability to inhibit inflammatory pathways in animal models:

  • Model : Carrageenan-induced edema in mice
  • Results : Compounds exhibited anti-inflammatory activity comparable to indomethacin .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism and inflammation .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases .
  • Modulation of Signaling Pathways : Thieno[2,3-c]pyrazoles may interfere with signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have provided insights into the efficacy and safety profile of thieno[2,3-c]pyrazoles:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxicity of thieno[2,3-c]pyrazole derivatives.
    • Findings : The compound demonstrated selective cytotoxicity against MCF7 and NCI-H460 cell lines with low toxicity towards normal cells .
  • Study on Anti-inflammatory Effects :
    • Objective : Assess the anti-inflammatory potential in a murine model.
    • Findings : Significant reduction in edema was observed at doses comparable to standard anti-inflammatory drugs .

Q & A

Q. How can high-throughput screening (HTS) pipelines be designed for derivatives of this compound?

  • Workflow :
  • Library Synthesis : Parallel reactions using automated liquid handlers (e.g., Chemspeed).
  • Activity Assays : Use fluorescence-based ATPase assays for kinase inhibition profiling.
  • ADMET Prediction : SwissADME for bioavailability screening.
  • Crystallization Robots (e.g., Formulatrix) to generate co-crystals for structural studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.